1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride
Description
1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group at the para position (4-position) and methyl groups at the 3- and 5-positions of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-9(6-11)5-8(2)10(7)12-3;/h4-5H,6,11H2,1-3H3;1H |
InChI Key |
OEMSBWBBGMQVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, secondary and tertiary amines, and other functionalized aromatic compounds .
Scientific Research Applications
1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methoxy-3,5-dimethylphenyl)methanamine Hydrochloride
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)
- Structure : Contains a catechol (3,4-dihydroxyphenyl) group instead of methoxy/methyl substituents.
- Impact : The polar catechol group enhances water solubility but reduces lipid solubility, affecting bioavailability. This compound is a precursor to neurotransmitters like dopamine .
Heterocyclic Analogs
Pyridine-Based Derivatives
Example : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Dihydrochloride
- Structure : Replaces the benzene ring with a pyridine ring (nitrogen at position 1).
- Impact: The pyridine nitrogen introduces basicity (pKa ~5–6), increasing solubility in acidic conditions. The dihydrochloride salt further enhances solubility compared to the mono-salt target compound .
- Molecular Formula : C₉H₁₄Cl₂N₂O.
- Molecular Weight : 249.13 g/mol (higher due to additional HCl).
Example : (3-Methylpyridin-2-yl)methanamine Hydrochloride
Isoxazole Derivatives
Example : [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine Hydrochloride
- Structure : Contains a five-membered isoxazole ring (oxygen and nitrogen atoms).
- Impact : The isoxazole ring increases metabolic stability but reduces aromatic π-π stacking interactions.
- Molecular Formula : C₇H₁₃ClN₂O.
- Molecular Weight : 176.64 g/mol (lower than the target compound) .
Functionalized Heterocycles with Extended Moieties
Example: (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
- Structure: Incorporates a 1,2,4-oxadiazole ring and a 4-methoxyphenoxy group.
- Impact : The oxadiazole ring’s electron-withdrawing nature may enhance stability under acidic conditions.
- Molecular Formula : C₁₃H₁₈ClN₃O₃.
- Molecular Weight : 299.76 g/mol (higher due to the oxadiazole and extended substituents) .
Comparative Data Table
*Estimated based on structural similarity to .
Key Research Findings
- Substitution Position : Para-substituted methoxy groups (as in the target compound) generally improve solubility and reduce steric hindrance compared to ortho-substituted analogs .
- Heterocyclic vs. Benzene Rings : Pyridine-based derivatives exhibit higher basicity and solubility in acidic media, while isoxazole derivatives offer metabolic stability .
- Salt Forms : Dihydrochloride salts (e.g., pyridine derivatives) show enhanced solubility but may require adjusted formulation for biological applications .
Biological Activity
1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride, often referred to as a derivative of methanamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, which may lead to therapeutic applications.
The compound is synthesized as an intermediate in organic chemistry, particularly for the development of pharmaceuticals. Its general structure includes a methoxy group and two methyl groups on a phenyl ring, which contribute to its biological activity. The synthesis typically involves reactions that yield various derivatives with distinct pharmacological profiles.
The biological activity of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The precise mechanisms depend on the context of use and the biological system being studied.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride exhibit significant anticancer properties. For example, derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to reverse multidrug resistance in cancer cells has also been noted, enhancing the effectiveness of conventional chemotherapeutics like doxorubicin .
Neuropharmacological Effects
Research has demonstrated that related compounds can act as monoamine transporter inhibitors. This activity suggests potential applications in treating mood disorders and other neuropsychiatric conditions. The enantiomers of such compounds exhibit varying potencies at serotonin and dopamine transporters, indicating a need for detailed pharmacokinetic studies .
Case Studies
- Anticancer Efficacy : A study exploring the effects of similar methanamine derivatives on HeLa cells revealed IC50 values below 10 μM, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing efficacy against drug-resistant cancer cell lines .
- Neuropharmacology : In a comparative analysis of synthetic cathinones, it was found that certain derivatives displayed significant inhibition of monoamine transporters, suggesting their potential use in treating depression and anxiety disorders .
Data Tables
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | <10 | Induction of apoptosis |
| Neuropharmacological | Rat Brain | 5-15 | Monoamine transporter inhibition |
| Multidrug Resistance | KB-A1 | 8 | Reversal of MDR via P-glycoprotein modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
